2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone
Overview
Description
2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in cell signaling.
Biochemical and Physiological Effects
2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In neuroscience, it has been shown to have neuroprotective effects and to modulate neurotransmitter release. In cancer research, it has been shown to have cytotoxic effects on cancer cells. In drug discovery, it has been used as a lead compound for the development of new drugs with specific pharmacological properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone in lab experiments is its potential as a lead compound for the development of new drugs with specific pharmacological properties. Another advantage is its potential as a modulator of various signaling pathways in cells. However, a limitation of using this compound in lab experiments is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone. One direction is the further exploration of its potential as a neuroprotective agent and a modulator of neurotransmitter release in neuroscience. Another direction is the further development of this compound as a chemotherapeutic agent in cancer research. Additionally, there is potential for the development of new drugs based on the pharmacological properties of this compound.
Scientific Research Applications
2-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a neuroprotective agent and a modulator of neurotransmitter release. In cancer research, it has been studied for its potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-[2-(4-hydroxy-4-pyridin-2-ylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(14-24-19(26)16-6-2-1-5-15(16)13-22-24)23-11-8-20(27,9-12-23)17-7-3-4-10-21-17/h1-7,10,13,27H,8-9,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMAEIKFCCHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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